molecular formula C10H16N4O3S B7559743 N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide

N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide

Cat. No. B7559743
M. Wt: 272.33 g/mol
InChI Key: YUCRNAFGXPODNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide, also known as MPSP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPSP is a small molecule that contains a piperidine ring and a pyrazole ring, making it a unique chemical compound. In

Mechanism of Action

The mechanism of action of N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme. COX is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting COX, N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have anti-metastatic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide is its relatively simple synthesis method, which makes it easy to produce in large quantities. N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide is also stable under a wide range of conditions, making it suitable for use in a variety of lab experiments. However, one limitation of N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are a number of potential future directions for research on N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide. One area of interest is in the development of N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide analogs that have improved solubility and bioavailability. Another area of interest is in the use of N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide involves a multi-step process that includes the reaction of piperidine-2-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-methylpiperidine. The final step involves the reaction of the resulting N-methylpiperidine acid chloride with 4-pyrazole sulfonamide. The yield of N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide is typically around 50%, and the compound can be purified using column chromatography.

Scientific Research Applications

N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide has been extensively studied for its potential applications in various fields of science. One of the most promising applications of N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide is in the field of medicinal chemistry, where it has been shown to have anti-inflammatory and analgesic effects. N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide has also been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3S/c1-11-10(15)9-4-2-3-5-14(9)18(16,17)8-6-12-13-7-8/h6-7,9H,2-5H2,1H3,(H,11,15)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCRNAFGXPODNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCCN1S(=O)(=O)C2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-(1H-pyrazol-4-ylsulfonyl)piperidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.